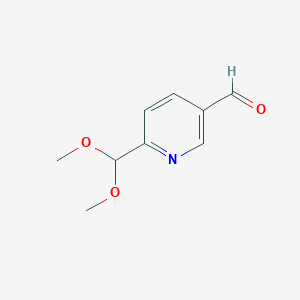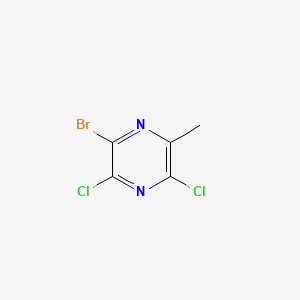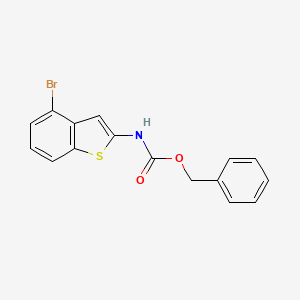
4-Bromo-3,5-dichlorophenyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,5-dichlorophenyl methanesulfonate is an organic compound that features a bromine atom, two chlorine atoms, and a methanesulfonate group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dichlorophenyl methanesulfonate typically involves the reaction of 4-bromo-3,5-dichlorophenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Bromo-3,5-dichlorophenol+Methanesulfonyl chloride→(4-Bromo-3,5-dichlorophenyl) methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.
化学反応の分析
Types of Reactions
4-Bromo-3,5-dichlorophenyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives where the methanesulfonate group is replaced by the nucleophile.
Oxidation: The major products are sulfone derivatives.
Reduction: The major products are the hydrogenated derivatives of the original compound.
科学的研究の応用
4-Bromo-3,5-dichlorophenyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification. Its ability to form covalent bonds with nucleophiles makes it useful in probing the active sites of enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Bromo-3,5-dichlorophenyl methanesulfonate involves its ability to act as an electrophile. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modifying their function. The bromine and chlorine atoms also contribute to the compound’s reactivity by stabilizing the negative charge that develops during the reaction.
類似化合物との比較
Similar Compounds
4-Bromo-3,5-dichlorophenol: This compound is similar in structure but lacks the methanesulfonate group.
4-Bromo-3,5-dichlorobenzene: This compound lacks both the hydroxyl and methanesulfonate groups.
4-Bromo-3,5-dichlorophenyl sulfone: This compound is an oxidized derivative of 4-Bromo-3,5-dichlorophenyl methanesulfonate.
Uniqueness
This compound is unique due to the presence of the methanesulfonate group, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it a versatile compound for the modification of biomolecules and the synthesis of complex organic molecules.
特性
IUPAC Name |
(4-bromo-3,5-dichlorophenyl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O3S/c1-14(11,12)13-4-2-5(9)7(8)6(10)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOGETNBWUBABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C(=C1)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenoxy)pyrrolidine-2-carboxylic acid](/img/structure/B8205013.png)
![(4-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylphenyl)boronic acid](/img/structure/B8205018.png)


![5-bromo-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8205045.png)








